molecular formula C18H23NO B14334157 Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- CAS No. 105052-94-6

Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-

Cat. No.: B14334157
CAS No.: 105052-94-6
M. Wt: 269.4 g/mol
InChI Key: VCLBNKVFUHIBLR-UHFFFAOYSA-N
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Description

Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is a derivative of pyridine, a nitrogen-based heterocyclic compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and chemical industries, due to their versatile chemical properties . The compound features an ethoxyphenyl group at the second position and a pentyl group at the fifth position of the pyridine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-bromo-5-pentylpyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(4-methoxyphenyl)-5-pentyl-: Similar structure but with a methoxy group instead of an ethoxy group.

    Pyridine, 2-(4-ethoxyphenyl)-5-butyl-: Similar structure but with a butyl group instead of a pentyl group.

Uniqueness

Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is unique due to the specific combination of the ethoxyphenyl and pentyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

105052-94-6

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-pentylpyridine

InChI

InChI=1S/C18H23NO/c1-3-5-6-7-15-8-13-18(19-14-15)16-9-11-17(12-10-16)20-4-2/h8-14H,3-7H2,1-2H3

InChI Key

VCLBNKVFUHIBLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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